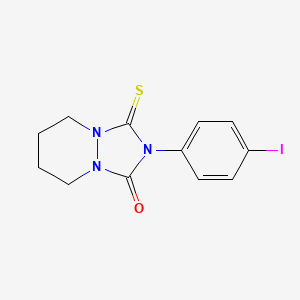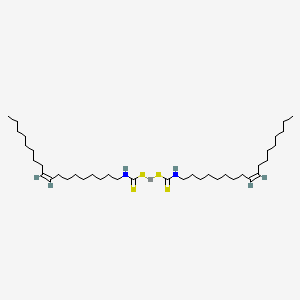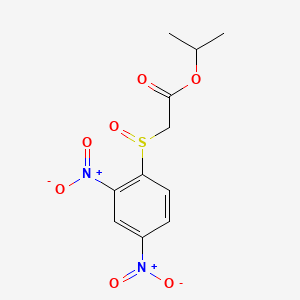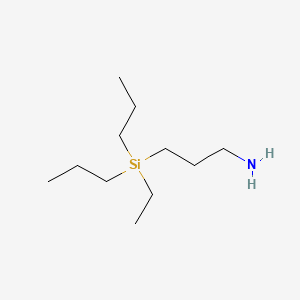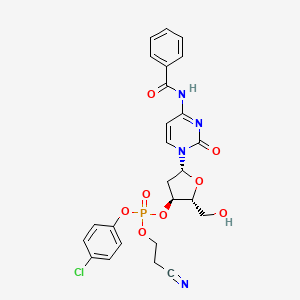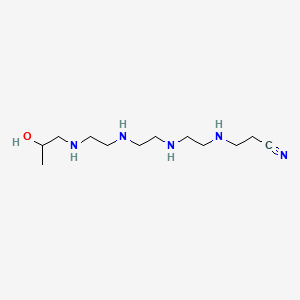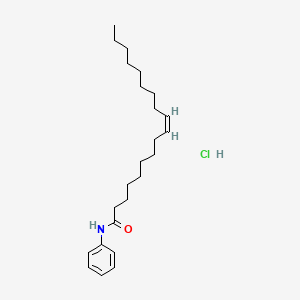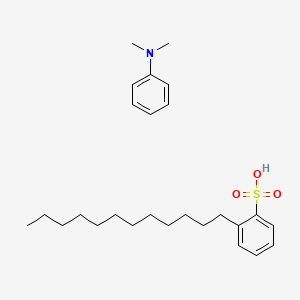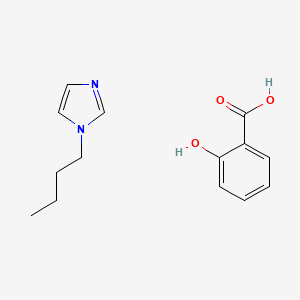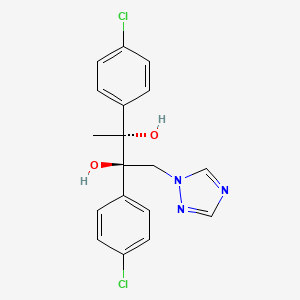
4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as amino, bromophenyl, mercapto, and methyl groups contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
Formation of the pyridopyrimidine core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrimidine derivatives.
Introduction of the bromophenyl group: This step may involve bromination reactions using bromine or bromine-containing reagents.
Functionalization with amino and mercapto groups: These groups can be introduced through nucleophilic substitution reactions using amines and thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group may yield disulfides, while substitution reactions may yield various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-7-phenyl-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one: Lacks the bromine atom.
4-Amino-7-(4-chlorophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one: Contains a chlorine atom instead of bromine.
4-Amino-7-(4-fluorophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one may confer unique chemical properties and biological activities compared to its analogs. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.
Propriétés
Numéro CAS |
68465-16-7 |
|---|---|
Formule moléculaire |
C14H11BrN4OS |
Poids moléculaire |
363.23 g/mol |
Nom IUPAC |
4-amino-7-(4-bromophenyl)-6-methyl-2-sulfanylidene-1H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C14H11BrN4OS/c1-19-10(7-2-4-8(15)5-3-7)6-9-11(13(19)20)12(16)18-14(21)17-9/h2-6H,1H3,(H3,16,17,18,21) |
Clé InChI |
MQWDYCUDLMONAT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=C(C1=O)C(=NC(=S)N2)N)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


